![molecular formula C21H23ClN4O5 B299271 2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B299271.png)
2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and is a potent inhibitor of a specific enzyme that plays a crucial role in the progression of certain diseases.
Wirkmechanismus
Compound X works by inhibiting a specific enzyme that is involved in the progression of certain diseases. This enzyme is responsible for the production of a molecule that promotes cell growth and division. By inhibiting this enzyme, compound X can slow down or stop the growth of cancer cells and prevent the progression of neurodegenerative disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X are complex and depend on the specific disease being targeted. In general, compound X has been shown to inhibit the growth and division of cancer cells, reduce inflammation in autoimmune diseases, and slow down the progression of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its potency. Compound X is a highly effective inhibitor of a specific enzyme, which makes it an ideal tool for studying the role of this enzyme in disease progression. However, the complex synthesis method and high cost of compound X can be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the study of compound X. One area of research is the development of more efficient and cost-effective synthesis methods for compound X. Another area of research is the study of the biochemical and physiological effects of compound X in different disease models. Finally, researchers are also exploring the potential use of compound X in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of compound X is a complex process that involves several steps. The first step is the synthesis of 2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide, which is then reacted with various reagents to produce the final product. The synthesis of compound X requires advanced knowledge of organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of a specific enzyme that plays a crucial role in the progression of certain diseases, including cancer and neurodegenerative disorders. Compound X has also been studied for its potential use in the treatment of viral infections and autoimmune diseases.
Eigenschaften
Produktname |
2-(2-{4-[2-(2-chloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide |
---|---|
Molekularformel |
C21H23ClN4O5 |
Molekulargewicht |
446.9 g/mol |
IUPAC-Name |
N//'-[(E)-[4-[2-(2-chloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(3-methoxypropyl)oxamide |
InChI |
InChI=1S/C21H23ClN4O5/c1-30-12-4-11-23-20(28)21(29)26-24-13-15-7-9-16(10-8-15)31-14-19(27)25-18-6-3-2-5-17(18)22/h2-3,5-10,13H,4,11-12,14H2,1H3,(H,23,28)(H,25,27)(H,26,29)/b24-13+ |
InChI-Schlüssel |
MARNRPOMRBSBPV-ZMOGYAJESA-N |
Isomerische SMILES |
COCCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
SMILES |
COCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Kanonische SMILES |
COCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.